4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of fluorine and methyl groups on the phenyl rings, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the fluorine and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-fluoro-5-methylbenzaldehyde and 3-methylphenylthiourea in the presence of a base such as potassium carbonate can lead to the formation of the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The fluorine and methyl groups on the phenyl rings can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce different halogen atoms or other functional groups.
Scientific Research Applications
4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s biological activity can be studied to understand its potential as a drug candidate or as a tool for probing biological systems.
Medicine: Its potential therapeutic effects can be explored, particularly in the context of diseases where thiazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The presence of the fluorine and methyl groups can influence the compound’s binding affinity and specificity, thereby affecting its biological activity. The exact pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methylphenylcarbamate
- 2-Fluoro-5-methylphenylcarbamate
Uniqueness
4-(2-Fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the phenyl rings and the presence of the thiazole ring. This combination of features can result in distinct chemical and biological properties compared to other similar compounds. For instance, the fluorine atom can enhance the compound’s metabolic stability and binding affinity, while the thiazole ring can contribute to its overall biological activity.
Properties
CAS No. |
61383-59-3 |
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Molecular Formula |
C17H15FN2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-(2-fluoro-5-methylphenyl)-N-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-4-3-5-13(8-11)19-17-20-16(10-21-17)14-9-12(2)6-7-15(14)18/h3-10H,1-2H3,(H,19,20) |
InChI Key |
BMQLVFIHFLLBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=C(C=CC(=C3)C)F |
Origin of Product |
United States |
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